molecular formula C9H11BrO B1442703 4-Bromo-2-ethylbenzenemethanol CAS No. 877131-21-0

4-Bromo-2-ethylbenzenemethanol

Cat. No. B1442703
M. Wt: 215.09 g/mol
InChI Key: JCUFCMGXQKHDLU-UHFFFAOYSA-N
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Description

4-Bromo-2-ethylbenzenemethanol, also known as (4-bromo-2-ethylphenyl)methanol, is a chemical compound with the molecular formula C9H11BrO and a molecular weight of 215.09 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 4-Bromo-2-ethylbenzenemethanol is 1S/C9H11BrO/c1-2-7-5-9(10)4-3-8(7)6-11/h3-5,11H,2,6H2,1H3 . This indicates that the molecule consists of a bromine atom attached to the fourth carbon of a phenyl ring, an ethyl group attached to the second carbon, and a methanol group attached to the phenyl ring.


Physical And Chemical Properties Analysis

4-Bromo-2-ethylbenzenemethanol is a solid at room temperature . Unfortunately, other physical and chemical properties such as density, boiling point, melting point, and flash point are not available from the web search results.

Scientific Research Applications

Environmental Impact and Flame Retardants

Brominated compounds, including novel brominated flame retardants (NBFRs), are widely used for their flame-retardant properties in various consumer goods. However, there is growing concern regarding their occurrence in indoor air, dust, and food due to potential risks to health and the environment. Studies highlight the need for comprehensive research on the occurrence, environmental fate, and toxicity of these compounds, including 4-Bromo-2-ethylbenzenemethanol-related substances. The detection of high concentrations of specific NBFRs in different environments underscores the importance of optimized analytical methods and further research into emission sources and potential leaching into ecosystems (Zuiderveen, Slootweg, & de Boer, 2020).

Organic Synthesis

In the context of organic synthesis, 4-Bromo-2-ethylbenzenemethanol can serve as an intermediate or precursor for various chemical reactions. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials, involves bromination reactions where similar brominated compounds are utilized. This highlights the utility of brominated compounds in facilitating complex organic syntheses and their role in the production of pharmaceuticals (Qiu, Gu, Zhang, & Xu, 2009).

Analytical and Environmental Chemistry

Brominated compounds' impact on the environment, particularly in relation to their role as persistent organic pollutants (POPs), has been a focus of analytical and environmental chemistry research. Studies on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) explore their formation during combustion processes and their toxicological similarities to polychlorinated counterparts. The environmental persistence and potential health risks associated with these compounds necessitate advanced analytical techniques for their detection and quantification. Research emphasizes the importance of understanding the environmental concentrations, toxicology, and biodegradation pathways of these compounds to mitigate their impact (Mennear & Lee, 1994).

Safety And Hazards

The safety information for 4-Bromo-2-ethylbenzenemethanol includes the following hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P305, P351, P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338).

properties

IUPAC Name

(4-bromo-2-ethylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-2-7-5-9(10)4-3-8(7)6-11/h3-5,11H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUFCMGXQKHDLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-ethylbenzenemethanol

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-ethyl-benzoic acid (115 mmol) in anhydrous THF (380 mL) at 0° C. was added BH3.THF complex (1.0 N solution in THF, 230 mL) over 30 min. The resulting mixture was slowly warmed up to room temperature and the stirred for 15 hours. The reaction was carefully quenched with slow addition of water. The solvent was removed and the residue was taken up in EtOAc. The organic layer was washed with 1.0 N HCl, H2O, brine and dried over MgSO4. The solvent was removed to afford the desired product. (22 g, 89% yield). 1H NMR (300 MHz, CDCl3): δ 1.23 (t, J=7.5 Hz, 3 H), 2.64–3.01 (m, 2H), 4.68 (s, 2H), 7.24–7.26 (m, 1H), 7.32–7.36 (m, 2H).
Quantity
115 mmol
Type
reactant
Reaction Step One
Quantity
230 mL
Type
reactant
Reaction Step One
Name
Quantity
380 mL
Type
solvent
Reaction Step One
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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